Cas no 1690095-18-1 (trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)

trans-2-(2,3-ジヒドロ-1H-インデン-2-イル)アミノシクロペンタン-1-オールは、シクロペンタン骨格にインデン環が結合した特異な構造を持つ化合物です。この分子は、立体選択的なアミノ基とヒドロキシ基の配置により、高い立体特異性を示し、医薬品中間体や生化学研究用試薬としての応用が期待されます。特に、キラル中心を有するため、不斉合成や触媒設計における有用な構築単位として注目されています。分子内の剛直な構造と極性官能基の組み合わせにより、標的タンパク質との選択的相互作用が可能で、創薬研究におけるリード化合物候補としての潜在性を有しています。

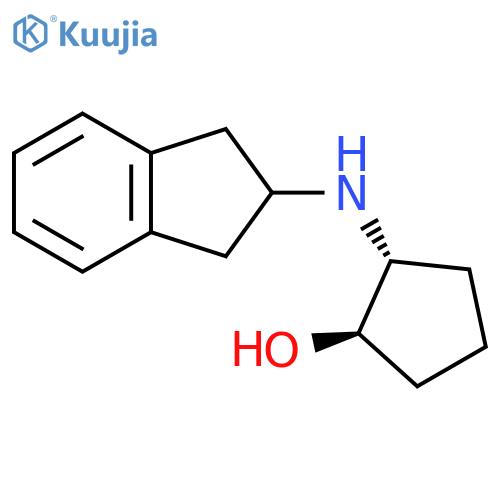

1690095-18-1 structure

商品名:trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol

trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol

- 1690095-18-1

- AKOS040823108

- (1R,2R)-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclopentan-1-ol

- F6545-4570

- trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclopentan-1-ol

-

- インチ: 1S/C14H19NO/c16-14-7-3-6-13(14)15-12-8-10-4-1-2-5-11(10)9-12/h1-2,4-5,12-16H,3,6-9H2/t13-,14-/m1/s1

- InChIKey: BIYURIIHEUDOCY-ZIAGYGMSSA-N

- ほほえんだ: O[C@@H]1CCC[C@H]1NC1CC2C=CC=CC=2C1

計算された属性

- せいみつぶんしりょう: 217.146664230g/mol

- どういたいしつりょう: 217.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6545-4570-2.5g |

trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclopentan-1-ol |

1690095-18-1 | 95%+ | 2.5g |

$658.0 | 2023-09-06 | |

| Life Chemicals | F6545-4570-1g |

trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclopentan-1-ol |

1690095-18-1 | 95%+ | 1g |

$301.0 | 2023-09-06 | |

| Life Chemicals | F6545-4570-0.5g |

trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclopentan-1-ol |

1690095-18-1 | 95%+ | 0.5g |

$285.0 | 2023-09-06 | |

| Life Chemicals | F6545-4570-5g |

trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclopentan-1-ol |

1690095-18-1 | 95%+ | 5g |

$994.0 | 2023-09-06 | |

| Life Chemicals | F6545-4570-0.25g |

trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclopentan-1-ol |

1690095-18-1 | 95%+ | 0.25g |

$270.0 | 2023-09-06 | |

| Life Chemicals | F6545-4570-10g |

trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclopentan-1-ol |

1690095-18-1 | 95%+ | 10g |

$1398.0 | 2023-09-06 |

trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1690095-18-1 (trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol) 関連製品

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量